2-{[(5-Bromo-2-methylphenyl)sulfonyl]amino}benzoic acid
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Overview
Description
2-{[(5-Bromo-2-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound that features a benzoic acid core substituted with a sulfonamide group. The presence of the bromine atom and the sulfonyl group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Bromo-2-methylphenyl)sulfonyl]amino}benzoic acid typically involves the following steps:
Sulfonylation: The attachment of a sulfonyl group to the brominated phenyl ring.
Amidation: The formation of the sulfonamide linkage by reacting the sulfonylated bromophenyl compound with 2-aminobenzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and sulfonylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Bromo-2-methylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-{[(5-Bromo-2-methylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(5-Bromo-2-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(5-Bromo-2-chlorophenyl)sulfonyl]amino}benzoic acid
- 2-{[(5-Bromo-2-fluorophenyl)sulfonyl]amino}benzoic acid
- 2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid
Uniqueness
2-{[(5-Bromo-2-methylphenyl)sulfonyl]amino}benzoic acid is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the phenyl ring can also affect the compound’s physical properties, such as solubility and stability.
Properties
Molecular Formula |
C14H12BrNO4S |
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Molecular Weight |
370.22 g/mol |
IUPAC Name |
2-[(5-bromo-2-methylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C14H12BrNO4S/c1-9-6-7-10(15)8-13(9)21(19,20)16-12-5-3-2-4-11(12)14(17)18/h2-8,16H,1H3,(H,17,18) |
InChI Key |
FNDPYGJWNIGZIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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